(4-Aminocyclohexyl)urea dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H17Cl2N3O |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(4-aminocyclohexyl)urea;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-5-1-3-6(4-2-5)10-7(9)11;;/h5-6H,1-4,8H2,(H3,9,10,11);2*1H |
InChI Key |
BLJHGOGIANSNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC(=O)N.Cl.Cl |
Origin of Product |
United States |
Structural Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for mapping the chemical architecture of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within (4-Aminocyclohexyl)urea (B12092680) dihydrochloride (B599025).
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For (4-Aminocyclohexyl)urea dihydrochloride, an electrospray ionization (ESI) source would typically be used, as it is a soft ionization technique suitable for polar and thermally labile molecules. The analysis would be expected to show a prominent ion corresponding to the protonated molecule [(M+H)⁺], where M is the free base, (4-Aminocyclohexyl)urea. The exact mass of this ion can be used to confirm the elemental composition of the molecule.
The fragmentation of the parent ion in the mass spectrometer (MS/MS analysis) would likely proceed through characteristic pathways. Cleavage of the C-N bond between the cyclohexane (B81311) ring and the urea (B33335) group is a probable fragmentation route. Another likely fragmentation is the loss of ammonia (B1221849) or isocyanic acid from the urea moiety.
Predicted Mass Spectrometry Fragmentation Data for (4-Aminocyclohexyl)urea
| Ion Description | Predicted m/z (for the free base) |
| [M+H]⁺ (Protonated Parent Molecule) | 158.129 |
| [M+H - NH₃]⁺ (Loss of Ammonia) | 141.103 |
| [M+H - HNCO]⁺ (Loss of Isocyanic Acid) | 115.123 |
| [C₆H₁₂N]⁺ (Aminocyclohexyl cation) | 98.102 |
Note: The m/z values are for the monoisotopic mass of the free base, (4-Aminocyclohexyl)urea (C₇H₁₅N₃O). The dihydrochloride salt itself would not be observed directly. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.
Key expected IR absorption bands include:
N-H stretching: The primary amine salt (-NH₃⁺) would show broad absorptions in the range of 3000-2800 cm⁻¹. The N-H stretching vibrations of the urea group would also appear in the region of 3400-3200 cm⁻¹, likely as multiple bands. ucalgary.ca
C-H stretching: The C-H stretching vibrations of the cyclohexyl ring would be observed just below 3000 cm⁻¹. libretexts.org
C=O stretching (Amide I band): A strong absorption band due to the carbonyl group of the urea moiety is expected around 1650-1600 cm⁻¹. This is often referred to as the Amide I band. ucalgary.ca
N-H bending (Amide II band): The N-H bending vibrations of the urea group, known as the Amide II band, would likely appear in the 1600-1550 cm⁻¹ region.
C-N stretching: Absorptions corresponding to C-N stretching would be found in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
Expected IR Absorption Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₃⁺ | N-H Stretch | 3000 - 2800 (broad) |
| -NH (urea) | N-H Stretch | 3400 - 3200 |
| C-H (cyclohexyl) | C-H Stretch | 2950 - 2850 |
| C=O (urea) | C=O Stretch (Amide I) | 1650 - 1600 |
| -NH (urea) | N-H Bend (Amide II) | 1600 - 1550 |
Note: These are typical ranges and the exact positions can be influenced by the solid-state packing and hydrogen bonding.
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C-C stretching vibrations of the cyclohexyl ring would be expected to produce strong Raman signals. The symmetric stretching of the C-N bonds in the urea group would also be Raman active. Studies on urea and its derivatives have shown characteristic Raman peaks, with a strong peak for urea often observed around 1007 cm⁻¹. researchgate.net The general similarity in the Raman spectra of urea and its derivatives has been noted in research. acs.org
Expected Raman Shifts for this compound:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (cyclohexyl) | C-H Stretch | 2950 - 2850 |
| C-C (cyclohexyl) | C-C Stretch | 1100 - 800 |
Note: These are illustrative values based on related compounds.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is a cornerstone for separating and quantifying this compound from related substances, starting materials, or degradation products. The choice of chromatographic technique is heavily influenced by the compound's high polarity.
HPLC is a premier technique for assessing the purity of non-volatile compounds. Due to the hydrophilic nature of this compound, specific HPLC modes are required for effective retention and separation.
In reverse-phase HPLC (RP-HPLC), separations are conducted with a non-polar stationary phase and a polar mobile phase. wikipedia.org For highly polar molecules like this compound, achieving adequate retention on standard non-polar columns (e.g., C18, C8) is a significant challenge, as such compounds have a strong affinity for the polar mobile phase and tend to elute quickly with little or no retention. youtube.com
To overcome this, method development often involves using mobile phases with a very high aqueous content (e.g., >95% water or buffer). However, this can lead to a phenomenon known as "phase dewetting," where the aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, resulting in a loss of retention. Specialized columns with polar end-capping or wider pores are often employed to mitigate this issue. chromatographyonline.com The presence of the basic amine group means that mobile phase pH is a critical parameter; maintaining a pH that keeps the amine protonated can aid in controlling peak shape and retention. wikipedia.org
Table 1: Representative RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Polar-Endcapped C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile |
| Gradient | 98% A to 95% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly preferred technique for the analysis of very polar and hydrophilic compounds. bohrium.com It can be described as a variation of normal-phase chromatography that uses mobile phases similar to those in reversed-phase, consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. thermofisher.com This creates a water-rich layer on the surface of the polar stationary phase, and retention is based on the partitioning of the polar analyte between this layer and the bulk organic mobile phase. thermofisher.com
This technique is exceptionally well-suited for this compound, providing robust retention and alternative selectivity compared to RP-HPLC. mac-mod.com A variety of polar stationary phases can be used, including bare silica (B1680970), amide, diol, or zwitterionic phases. thermofisher.comyoutube.com The choice of column depends on the specific separation required, as each offers slightly different selectivity based on interactions like hydrogen bonding and dipole-dipole forces. thermofisher.com Volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used to ensure good peak shape and compatibility with mass spectrometry (MS) detectors. thermofisher.comnih.gov
Table 2: Representative HILIC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Zwitterionic HILIC, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase | A: AcetonitrileB: 10 mM Ammonium Formate, pH 4.5 |
| Gradient | 95% A to 70% A over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 210 nm or CAD/MS |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of compounds. nih.gov For amino-containing compounds like this compound, visualization on the HPTLC plate typically requires post-chromatographic derivatization. researchgate.net
A common approach involves spotting the sample on a silica gel HPTLC plate and developing it with a suitable mobile phase. akjournals.com After development, the plate is dried and sprayed with a derivatizing agent. Ninhydrin is a classic choice for detecting primary amines, reacting to form a purple-colored spot (Ruhemann's purple). youtube.com Alternatively, reagents like p-dimethylaminobenzaldehyde can be used, which react with the urea moiety to produce a colored product. nih.gov The intensity of the resulting spot, measured by a densitometer, can be used for quantification.
Table 3: Representative HPTLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F₂₅₄ |
| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) |
| Application Volume | 5 µL |
| Migration Distance | 8 cm |
| Derivatization | 0.2% Ninhydrin solution in ethanol, heated at 110 °C for 5 min |
| Detection | Densitometric scanning at 550 nm |
| Hypothetical Rf Value | ~0.45 |
High-Performance Liquid Chromatography (HPLC)
Solid-State Characterization Techniques
The solid-state properties of a compound, such as its crystal structure and polymorphism, are critical as they can influence stability, solubility, and bioavailability. For a salt like this compound, which is expected to be a crystalline solid, these techniques are essential.
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the structure of crystalline materials. When X-rays are directed at a crystalline sample, they are diffracted by the crystal lattice in a predictable pattern of intensities at specific angles. This diffraction pattern serves as a unique "fingerprint" of a specific crystalline solid.
Powder X-ray Diffraction (PXRD) is commonly used to identify crystalline phases, determine the degree of crystallinity, and screen for different polymorphic forms. mdpi.com Each crystalline form of a compound will produce a distinct PXRD pattern. For this compound, PXRD would be used to confirm its crystalline nature and to identify any potential polymorphic variants that may arise during synthesis or storage. The pattern is typically presented as a plot of diffracted intensity versus the diffraction angle (2θ). researchgate.netresearchgate.net While a full crystal structure determination of the compound has not been identified in publicly available literature, a representative PXRD pattern would exhibit sharp peaks indicative of a well-ordered crystalline material. reading.ac.uk
Table 4: Representative Powder XRD Peak List
| Position [°2θ] | Relative Intensity [%] |
|---|---|
| 12.5 | 45 |
| 15.8 | 80 |
| 18.2 | 100 |
| 20.1 | 65 |
| 22.7 | 90 |
| 25.2 | 75 |
| 28.9 | 50 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to study thermal transitions, such as melting, crystallization, and decomposition. jst.go.jp
The thermal decomposition of urea and its derivatives has been studied, indicating that these compounds can undergo complex degradation pathways upon heating. researchgate.netacs.org A DSC analysis of this compound would provide information on its melting point and thermal stability. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the compound, followed by exothermic peaks if decomposition occurs.
Table 3: Hypothetical Thermal Analysis Data for this compound by DSC.
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Melting (Endotherm) | 215.5 | 150.2 |
| Decomposition (Exotherm) | >250 | - |
Advanced Analytical Method Validation for Research Applications
For the quantitative analysis of this compound in research and quality control, it is crucial to develop and validate robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. sielc.comchromatographyonline.comd-nb.info Method validation ensures that the analytical procedure is suitable for its intended purpose, as outlined by guidelines from the International Council for Harmonisation (ICH). ich.orgefor-group.com
Linearity and Calibration Range Determination
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ajpaonline.com To establish linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration, and a linear regression is performed.
Table 4: Illustrative Linearity Data for an HPLC Method for this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1.0 | 12,540 |
| 5.0 | 63,210 |
| 10.0 | 124,980 |
| 25.0 | 311,500 |
| 50.0 | 625,300 |
| 100.0 | 1,251,000 |
Linear Regression Results:
Correlation Coefficient (r²): >0.999
Calibration Range: 1.0 - 100.0 µg/mL
Repeatability and Reproducibility Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels: repeatability and reproducibility. chromatographyonline.com Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval, while reproducibility (inter-laboratory precision) assesses the precision between different laboratories. Intermediate precision refers to variations within a single laboratory, such as different days, analysts, or equipment. ich.org
Table 5: Example of Repeatability and Intermediate Precision Data for the Assay of this compound.
| Repeatability (Analyst 1, Day 1) | Intermediate Precision (Analyst 2, Day 2) | |
|---|---|---|
| Mean Assay (%) | 99.8 | 99.5 |
| Standard Deviation | 0.25 | 0.31 |
| Relative Standard Deviation (%) | 0.25 | 0.31 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comtbzmed.ac.ir These are crucial parameters for the analysis of impurities. They can be determined based on the signal-to-noise ratio of the analytical response or from the standard deviation of the response and the slope of the calibration curve. sepscience.comoup.com
Table 6: Representative LOD and LOQ Values for an HPLC Method.
| Parameter | Value (µg/mL) | Basis of Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.1 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.3 | Signal-to-Noise Ratio of 10:1 |
Structure Activity Relationship Sar Studies of 4 Aminocyclohexyl Urea Dihydrochloride Derivatives
Influence of Cyclohexyl Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of (4-Aminocyclohexyl)urea (B12092680) derivatives, the cyclohexane (B81311) ring can exist as cis and trans isomers, which differ in the spatial orientation of the amino and urea (B33335) groups. This seemingly subtle difference can lead to significant variations in how the molecule interacts with its biological target.
The differential positioning of the amino and urea functional groups in cis- and trans-(4-Aminocyclohexyl)urea derivatives dictates their ability to form key interactions with a receptor binding site. Generally, the trans isomer, with the substituents on opposite sides of the ring, presents a more linear and extended conformation. In contrast, the cis isomer, with substituents on the same side, adopts a more compact, U-shaped conformation.
These distinct spatial arrangements can lead to one isomer fitting more effectively into a specific binding pocket than the other. For instance, if a receptor has two distinct recognition sites that are relatively far apart, the trans isomer might be able to interact with both simultaneously, leading to higher affinity. Conversely, if the binding site is more constrained, the cis isomer might be favored. While specific binding data for (4-Aminocyclohexyl)urea derivatives is not extensively available in public literature, general principles of stereochemistry in drug design suggest that such differences in binding affinity are common. researchgate.net
Table 1: Hypothetical Binding Affinities of cis- and trans-(4-Aminocyclohexyl)urea Derivatives for a Target Receptor
| Isomer | Receptor Binding Affinity (Ki, nM) | Rationale |
| trans-(4-Aminocyclohexyl)urea | 50 | The extended conformation allows for optimal interaction with two distinct binding subsites within the receptor. |
| cis-(4-Aminocyclohexyl)urea | 500 | The more compact structure leads to a suboptimal fit and weaker interactions with the receptor. |
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and angle strain. msu.edu In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. libretexts.org Due to steric hindrance, particularly 1,3-diaxial interactions, substituents generally prefer the more stable equatorial position. libretexts.orglibretexts.org
For trans-1,4-disubstituted cyclohexanes, both substituents can occupy equatorial positions, leading to a thermodynamically stable conformation. libretexts.org In contrast, for cis-1,4-disubstituted cyclohexanes, one substituent must be in an axial position while the other is equatorial. libretexts.org This inherent conformational difference between the cis and trans isomers of (4-Aminocyclohexyl)urea has significant implications for receptor binding.
The trans isomer, with both the amino and urea groups in equatorial positions, presents these functional groups in a well-defined and predictable orientation for interaction with a receptor. The cis isomer, with one group axial and one equatorial, will have a different spatial relationship between these groups, which may be less favorable for binding to a specific target. The energy difference between the axial and equatorial conformations, known as the A-value, quantifies the steric strain. oregonstate.edu Larger substituents have a greater preference for the equatorial position. libretexts.org
Role of Substituents on the Aminocyclohexyl Moiety
Introducing substituents onto the aminocyclohexyl ring of (4-Aminocyclohexyl)urea provides a powerful tool to modulate the compound's physicochemical properties and, consequently, its biological activity. The electronic, steric, and hydrophilic/lipophilic nature of these substituents can all play a role.
The electronic properties of substituents can influence the acidity or basicity of nearby functional groups and their ability to participate in hydrogen bonding or other electrostatic interactions. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, can decrease the basicity of the amino group, which might affect its protonation state at physiological pH and its ability to form ionic bonds with acidic residues in a receptor. Conversely, electron-donating groups (EDGs), such as alkyl groups, can increase the basicity of the amino group. These electronic modifications can fine-tune the binding affinity and selectivity of the molecule. wikipedia.org
Table 2: Hypothetical Influence of Electronic Effects of Substituents on the Biological Activity of trans-(4-Aminocyclohexyl)urea Derivatives
| Substituent (R) on Cyclohexyl Ring | Electronic Effect | Predicted Biological Activity (IC50, µM) | Rationale |
| -H | Neutral | 10 | Baseline activity. |
| -F | Electron-Withdrawing | 25 | Decreased basicity of the amino group may weaken a key ionic interaction. |
| -CH3 | Electron-Donating | 5 | Increased basicity of the amino group may strengthen a key ionic interaction. |
The size and shape of substituents, or their steric properties, can have a significant impact on how a molecule fits into a binding pocket. nih.gov Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding by sterically clashing with the receptor surface. The position of the substituent on the cyclohexyl ring is also critical. A substituent at a position that is in close contact with the receptor can have a much more pronounced effect than one at a more solvent-exposed position. In some cases, bulky alkyl groups are favored for maximal activity. nih.gov
Table 3: Hypothetical Influence of Steric Effects of Substituents on the Biological Activity of trans-(4-Aminocyclohexyl)urea Derivatives
| Substituent (R) on Cyclohexyl Ring | Steric Bulk | Predicted Biological Activity (IC50, µM) | Rationale |
| -H | Small | 10 | Baseline activity. |
| -CH3 | Moderate | 8 | Fills a small hydrophobic pocket, enhancing affinity. |
| -C(CH3)3 | Large | 50 | Steric clash with the receptor surface prevents optimal binding. |
Modifications of the Urea Moiety
The urea functional group is a cornerstone of the molecular structure of (4-Aminocyclohexyl)urea and its derivatives, primarily due to its ability to form multiple hydrogen bonds with biological targets. nih.gov Alterations to this group have been a major focus of SAR studies to fine-tune the potency and selectivity of these compounds.
N,N'-Disubstitution Patterns
The substitution pattern on the nitrogen atoms of the urea group significantly influences the biological activity and conformational preferences of the derivatives. nih.gov Systematic modifications of the substituents on both sides of the urea moiety have been explored to establish a clear SAR.
Research on related urea-based inhibitors, such as those targeting soluble epoxide hydrolase (sEH), has shown that a bulky, hydrophobic group on one side of the urea and an aryl group on the other is a favorable arrangement for high potency. nih.gov For instance, in a series of N-alkyl-N'-aryl ureas, replacing a smaller alkyl group with a bulkier one like adamantyl or cyclooctyl often leads to enhanced activity. nih.gov Conversely, straight-chain alkyl groups tend to result in lower potency. nih.gov
The nature of the aryl substituent also plays a critical role. Electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the urea and its interaction with the target protein. For example, in some series of diaryl ureas, the introduction of a chloro group on the proximal phenyl ring and a methyl group on the distal ring increased antiproliferative activity. nih.gov
| Compound ID | R1 (Alkyl/Cycloalkyl) | R2 (Aryl) | Relative Potency | Reference |
|---|---|---|---|---|
| 1 | Adamantyl | Phenyl | High | nih.gov |
| 2 | Cyclohexyl | Phenyl | Moderate | nih.gov |
| 3 | Cyclopentyl | Phenyl | Low | nih.gov |
| 4 | n-Hexyl | Phenyl | Low | nih.gov |
| 5 | Cyclooctyl | 3-chloro-4-methylphenyl | High | nih.gov |
Isosteric Replacements of the Urea Linkage
Isosteric replacement of the urea linkage is a common strategy in medicinal chemistry to improve physicochemical properties, metabolic stability, and potency. rsc.org Several bioisosteres for the urea group have been investigated in related compound series.
One of the most common isosteric replacements is the thiourea (B124793) group, where the carbonyl oxygen is replaced by a sulfur atom. However, in studies on anti-tuberculosis agents with a similar structural scaffold, the introduction of a thiourea led to a significant decrease in activity compared to the corresponding urea. nih.gov
Another isostere is the carbamate (B1207046) group, which involves the replacement of one of the urea nitrogens with an oxygen atom. This modification has also been shown to reduce the inhibitory potency in sEH inhibitors. metabolomics.se The reduced activity of thioureas and carbamates suggests that the two N-H donors of the urea moiety are crucial for forming key hydrogen bond interactions with the target protein. metabolomics.se
More complex heterocyclic structures, such as 2-aminopyrimidin-4(1H)-one , have been successfully used as urea bioisosteres in other classes of compounds, leading to improved chemical stability and good biological activity. nih.gov The exploration of such non-classical isosteres could offer new avenues for the development of (4-Aminocyclohexyl)urea derivatives.
| Original Moiety | Isosteric Replacement | Effect on Activity (Example Context) | Reference |
|---|---|---|---|
| Urea | Thiourea | Significant decrease (Anti-tuberculosis) | nih.gov |
| Urea | Carbamate | Significant decrease (sEH inhibition) | metabolomics.se |
| Urea | Mono-N-methylation | Decrease (Anti-tuberculosis) | nih.gov |
| Urea | Di-N-methylation | Further decrease (Anti-tuberculosis) | nih.gov |
| Urea | 2-Aminopyrimidin-4(1H)-one | Maintained or improved (CXCR2 antagonists) | nih.gov |
Lead Optimization Strategies based on SAR
The insights gained from SAR studies are instrumental in guiding lead optimization efforts. The goal is to enhance desired properties while minimizing undesirable ones, ultimately leading to a more effective and useful research compound or potential therapeutic agent.
Rational Design for Enhanced Potency
Rational drug design leverages the understanding of SAR to make targeted modifications to a lead compound to improve its potency. nih.gov For derivatives of (4-Aminocyclohexyl)urea, this involves the strategic selection of substituents on the cyclohexyl and urea moieties.
For instance, if SAR studies reveal that a bulky, hydrophobic group at a specific position enhances binding affinity, new analogs can be designed with various lipophilic groups to further explore and exploit this finding. nih.gov Molecular docking studies can complement SAR data by providing a visual model of how the compounds interact with the active site of the target protein, allowing for the design of new derivatives with optimized interactions. nih.gov
Tuning of Physicochemical Properties for Research Utility
Beyond potency, the utility of a compound in research often depends on its physicochemical properties, such as solubility and permeability. Urea-based compounds can sometimes suffer from poor solubility due to high crystal lattice energy. metabolomics.se
Combinatorial Chemistry Approaches in SAR Elucidation
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds, which can be screened to quickly establish a comprehensive SAR. nih.gov This approach is particularly well-suited for exploring the effects of different substituents on the (4-Aminocyclohexyl)urea scaffold.
By using techniques like parallel synthesis, a wide array of derivatives with diverse substitutions on the urea nitrogen or the cyclohexyl ring can be prepared and tested simultaneously. nih.govnih.gov This high-throughput approach accelerates the lead optimization process by efficiently identifying key structural features that govern biological activity. nih.gov
Molecular Mechanism of Action Moa Research and Target Interaction Studies
Investigation of Protein-Ligand Interactions
The interaction between a small molecule, such as a (4-aminocyclohexyl)urea (B12092680) derivative, and a protein is a highly specific event governed by the principles of molecular recognition. The urea (B33335) scaffold, in particular, is adept at forming key intermolecular contacts that anchor the ligand to its protein target. nih.gov
The binding of urea-based inhibitors can occur at two principal types of sites on a protein: orthosteric and allosteric.
Orthosteric Inhibition : This occurs when an inhibitor binds directly to the active site of an enzyme, the same site where the natural substrate binds. researchgate.netnih.gov This binding is typically competitive, as the inhibitor and substrate cannot occupy the site simultaneously. researchgate.net Many urea-based inhibitors function through this mechanism. For instance, inhibitors of soluble epoxide hydrolase (sEH) and glutamate (B1630785) carboxypeptidase II (GCPII) feature a urea group that interacts with key residues directly within the catalytic active site. acs.orgacs.org
Allosteric Inhibition : This form of modulation involves the inhibitor binding to a site topographically distinct from the active site. nih.govnih.gov This binding event induces a conformational change in the protein that alters the shape of the active site, thereby affecting the enzyme's activity. nih.gov This mechanism offers the potential for greater target selectivity, as allosteric sites are often less conserved across protein families than the highly conserved active sites. nih.gov Notably, potent and selective urea-containing inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) have been developed that bind to a novel allosteric site, demonstrating this mode of action. acs.orgnih.gov
| Enzyme Target | Binding Site Type | Reference |
|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Orthosteric | nih.govacs.org |
| Glutamate Carboxypeptidase II (GCPII) | Orthosteric | acs.org |
| Protein Arginine Methyltransferase 3 (PRMT3) | Allosteric | acs.orgnih.gov |
| p38 MAP Kinase | Orthosteric (ATP-binding site) | nih.gov |
The stability of the protein-ligand complex is determined by a combination of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing pivotal roles for (4-aminocyclohexyl)urea derivatives.
Hydrogen Bonding : The urea moiety is an exceptional hydrogen-bonding motif. nih.gov It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. nih.govnih.gov This allows urea-based inhibitors to form a network of strong, directional hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov In sEH inhibitors, for example, the urea carbonyl oxygen forms crucial hydrogen bonds with two tyrosine residues (Tyr383 and Tyr466), while the urea NH groups interact with an aspartate residue (Asp335), anchoring the inhibitor within the active site. acs.org Similarly, for GCPII inhibitors, the ureido linkage interacts with a zinc ion and the side chains of tyrosine and histidine residues. acs.org
Cellular Signaling Pathway Modulation
By inhibiting specific enzymes, (4-aminocyclohexyl)urea derivatives can exert profound effects on downstream cellular signaling pathways, leading to broad physiological consequences.
The inhibition of sEH leads to the stabilization and increased levels of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that possess anti-inflammatory, anti-hypertensive, and analgesic properties. Therefore, sEH inhibitors are being investigated for treating inflammatory pain and cardiovascular diseases. mdpi.comresearchgate.net
The modulation of CLKs by inhibitors directly impacts the pre-mRNA splicing machinery. This can cause widespread changes in the proteome, as multiple genes involved in critical cellular processes are misspliced. In cancer cells, inhibitors have been shown to alter the splicing of genes essential for growth and survival, such as EGFR, S6K, and PARP, leading to growth suppression and apoptosis. nih.govplos.orgresearchgate.net
The inhibition of PRMT3 has been linked to the regulation of renal health. PRMT3 can inhibit renal tubulointerstitial fibrosis, a common pathway in chronic kidney disease, by increasing the levels of asymmetric dimethylarginine (ADMA). nih.gov Selective allosteric inhibitors are crucial tools for dissecting the role of PRMT3 in these and other cellular pathways. acs.orgnih.gov
Impact on Specific Protein Dimerization or Multimerization
Protein-protein interactions (PPIs), including dimerization and multimerization, are fundamental to many cellular processes. The disruption or stabilization of these interactions is a key strategy in therapeutic intervention. Urea itself is known to be a protein denaturant at high concentrations, capable of disrupting non-covalent interactions, including those that hold protein dimers together. nih.govnih.gov
Conceptually, a small molecule like (4-Aminocyclohexyl)urea dihydrochloride (B599025) could be investigated for its ability to modulate protein dimerization in several ways:
Direct Inhibition: The compound could bind at the interface of a protein dimer, physically preventing the two monomeric units from associating. The urea core would be critical for establishing hydrogen bonds with amino acid residues at the interface, while the cyclohexyl group could provide necessary hydrophobic interactions to enhance binding affinity.
Allosteric Modulation: The compound might bind to an allosteric site on one of the protein monomers, inducing a conformational change that alters the dimerization interface and either prevents or enhances the formation of the dimer.
Monomer Stabilization: By binding to and stabilizing the monomeric form of a protein, the compound could shift the equilibrium away from the dimeric state.
Studies on other urea-based compounds have demonstrated their potential as inhibitors of protein kinases and other enzymes, where the urea moiety plays a crucial role in binding to the target protein. researchgate.netmdpi.com While direct evidence for (4-Aminocyclohexyl)urea dihydrochloride is lacking, its structure warrants investigation as a potential modulator of PPIs. For instance, some dimeric proteins are known to be resistant to standard denaturing conditions, and the presence of urea can influence their dissociation. nih.govresearchgate.net
Interplay with Cellular Stress Responses (Conceptual Framework)
Cells have intricate signaling pathways to respond to various forms of stress, including chemical stress induced by foreign compounds. reactome.org Introducing a novel small molecule can trigger these responses, which may be part of its mechanism of action or a separate toxicological effect.
Urea and its analog, hydroxyurea, are known to induce cellular stress. nih.govmdpi.com Hydroxyurea, for example, inhibits ribonucleotide reductase, leading to DNA replication stress and the activation of checkpoint signaling pathways. mdpi.com It can also generate oxidative stress. nih.gov
A conceptual framework for investigating the interplay of this compound with cellular stress responses would involve examining key stress pathways:
Unfolded Protein Response (UPR): Given urea's known effects on protein folding, this compound could potentially disrupt protein homeostasis in the endoplasmic reticulum (ER), thereby activating the UPR.
Oxidative Stress Response: The metabolism or target interaction of the compound could lead to the production of reactive oxygen species (ROS), activating antioxidant response pathways.
DNA Damage Response (DDR): If the compound or its metabolites interact with DNA or key replication/repair enzymes, it could trigger the DDR pathway.
Stress Granule Formation: Some small molecules can induce the formation of stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress and can inhibit viral replication. rsc.org
Investigation into these pathways would reveal whether the compound's potential bioactivity is linked to the induction of a specific stress response, a common mechanism for some therapeutic agents.
Bioactivity Profiling Methodologies (Conceptual Framework)
To understand the biological effects of this compound, a systematic approach using a combination of in vitro and cell-based assays would be necessary.
In Vitro Biochemical Assays
Biochemical assays are fundamental for determining if a compound directly interacts with a purified molecular target, such as an enzyme or receptor. nih.gov These assays are performed in a cell-free system and are crucial for initial screening and characterization.
A hypothetical screening campaign for this compound could involve a panel of purified enzymes, particularly those known to be modulated by urea-based compounds, such as protein kinases or cysteine synthases. researchgate.netnih.gov
Table 1: Illustrative Data from a Hypothetical In Vitro Kinase Inhibition Assay This table represents the type of data that would be generated to determine the inhibitory potential of the compound against a panel of protein kinases. The IC₅₀ value is the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Kinase Target | This compound IC₅₀ (µM) |
| Kinase A | > 100 |
| Kinase B | 15.2 |
| Kinase C | 89.5 |
| Kinase D | 5.8 |
Data is illustrative and does not represent actual experimental results.
The results from such assays would identify direct molecular targets and provide a measure of the compound's potency and selectivity, guiding further investigation. nih.gov
Cell-Based Assays for Target Engagement (Conceptual Framework)
While in vitro assays confirm direct binding to a purified target, cell-based assays are essential to verify that the compound can enter a cell and engage its target in a complex biological environment. acs.orgacs.org These assays provide more physiologically relevant data.
Several modern techniques can be used to measure target engagement within intact cells:
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more thermally stable when a ligand is bound to it. researchgate.net Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified. A shift in the melting curve indicates target engagement.
NanoBRET™/FRET Assays: These assays use bioluminescence resonance energy transfer (BRET) or Förster resonance energy transfer (FRET) to measure the proximity between a target protein (genetically tagged with a donor fluorophore/luciferase) and a fluorescently labeled tracer ligand. A test compound that binds to the target will displace the tracer, leading to a loss of signal. This allows for the quantification of binding affinity in living cells. digitellinc.com
Table 2: Conceptual Data from a CETSA Experiment This table illustrates how data from a CETSA experiment could demonstrate target stabilization by the compound inside a cell. Tₘ represents the melting temperature of the target protein.
| Treatment Group | Target Protein Tₘ (°C) |
| Vehicle (Control) | 48.2 |
| This compound (10 µM) | 52.5 |
Data is illustrative and does not represent actual experimental results.
A positive result in these assays would confirm that this compound is cell-permeable and interacts with its intended target within the cellular milieu, a critical step in validating its mechanism of action. acs.orgacs.org
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific QM studies on (4-Aminocyclohexyl)urea (B12092680) dihydrochloride (B599025) have been identified.
Electronic Structure and Reactivity Predictions
There are no published data detailing the electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or electrostatic potential maps for (4-Aminocyclohexyl)urea dihydrochloride. Consequently, predictions of its reactivity based on these parameters have not been reported.
Conformational Energy Landscape Analysis
A thorough analysis of the conformational energy landscape of this compound, which would identify its low-energy conformers and the energy barriers between them, has not been documented in scientific literature. Such studies are crucial for understanding its three-dimensional structure and flexibility.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. There is no specific information available from MD simulations performed on this compound.
Ligand-Protein Binding Dynamics
While urea-containing compounds are often investigated as ligands for various protein targets, no studies have been found that specifically simulate the binding dynamics of this compound with any protein. nih.govnih.gov
Solvent Effects on Molecular Behavior
The influence of different solvents on the behavior and conformation of this compound has not been a subject of published molecular dynamics research. Studies on other urea (B33335) derivatives have shown that solvents can significantly impact molecular interactions. mdpi.com
Molecular Docking and Virtual Screening
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. ijpsr.com Virtual screening utilizes these docking methods to screen large libraries of compounds for potential biological activity. nih.govals-journal.com Although urea derivatives are frequently included in virtual screening libraries for various therapeutic targets, no specific docking studies or virtual screening campaigns highlighting this compound as a hit compound have been reported in the available literature. nih.govnih.govnih.gov
Prediction of Binding Modes and Affinities
The prediction of how a molecule binds to a biological target and the strength of that interaction are key goals of molecular modeling. For this compound, this would involve docking the molecule into the active site of a potential protein target.
Research Findings: While no specific binding affinity studies for this compound have been published, the general methodology is well-established. Urea derivatives are known to act as effective hydrogen bond donors and acceptors. nih.gov For instance, studies on other cyclohexylurea (B1359919) compounds have shown that the urea group can mimic the transition state of enzymatic reactions, forming crucial hydrogen bonds with amino acid residues like aspartate and tyrosine. nih.gov Predicting the binding affinity for this compound would typically involve methods like the linear interaction energy (LIE) method, which uses molecular dynamics simulations to calculate interaction energies between the ligand and its receptor. nih.gov The accuracy of these predictions can be challenging, especially for flexible proteins, and often requires sophisticated approaches that account for multiple potential binding modes. nih.gov
Identification of Potential Biological Targets
Computational methods are instrumental in identifying potential biological targets for a compound, a process known as target identification. This can be achieved through several approaches, including reverse docking, where the compound is screened against a library of known protein structures, or by comparing its structural or electrostatic features to known active molecules.
Research Findings: There are no publicly available studies identifying specific biological targets for this compound. However, the principles of target identification are broadly applied in drug discovery. nih.gov Computational techniques can integrate data from various sources, such as proteomics and genetic analyses, to build a network of potential interactions and hypothesize a mechanism of action. nih.gov For a molecule like this compound, its structure could be used to query databases of known pharmacophores to find proteins with which it is likely to interact.
Crystal Structure Prediction and Polymorphism
Crystal structure prediction (CSP) is a computational technique used to predict the crystal packing of a molecule, which determines its solid-state properties. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical consideration in pharmaceutical development, as different polymorphs can have different stabilities and physical properties.
Research Findings: Specific CSP studies on this compound are not found in the literature. However, research on related molecules like urea itself and its co-crystals demonstrates the power of these predictive methods. nih.govrsc.orgrsc.org Computational studies on similar compounds have successfully predicted the existence of previously unknown, more stable polymorphic forms by calculating and comparing the lattice energies of different hypothetical crystal structures. nih.gov
Prediction of Crystal Habits and Morphologies
The external shape of a crystal, known as its habit or morphology, is governed by the relative growth rates of its different faces. Computational models can predict crystal habits by simulating the interaction of the crystal surfaces with the surrounding medium (solvent or vapor).
Research Findings: Literature detailing the predicted crystal habit of this compound is unavailable. For the parent compound, urea, molecular dynamics simulations have been used to study how different solvents and additives can alter crystal morphology by binding to specific crystal faces and inhibiting their growth. nih.gov This type of modeling provides a molecular-level understanding of crystallization, which is crucial for controlling the physical properties of the final crystalline product.
Interfacial Energy and Solvent Binding in Crystallization
The process of crystallization is heavily influenced by the energetics at the interface between the growing crystal and the solvent. Computational methods can calculate the interfacial energy and model how solvent molecules bind to the crystal surfaces, providing insight into nucleation and growth mechanisms.
Research Findings: No studies specifically calculating the interfacial energy for this compound crystallization were found. This area of research is complex, but it is essential for understanding how to control polymorphism and crystal habit. Studies on other systems have shown that even the presence of impurities can facilitate the nucleation of a more stable, yet kinetically difficult to obtain, polymorph by altering the interfacial energetics. nih.gov
Reaction Pathway Analysis
Computational quantum mechanics can be used to model chemical reactions, elucidating the step-by-step mechanism and identifying the high-energy transition states that control the reaction rate.
Research Findings: A detailed reaction pathway analysis for the synthesis of this compound has not been published. The synthesis of unsymmetrical ureas typically involves the reaction of an amine with an isocyanate, which can be generated from another amine using reagents like phosgene (B1210022) or its safer equivalents. nih.gov
Transition State Characterization
Characterizing the transition state is a key part of reaction pathway analysis. It involves calculating the geometry and energy of the highest point on the reaction coordinate. This information is invaluable for understanding reaction mechanisms and optimizing reaction conditions.
Research Findings: While no specific transition state characterizations for the synthesis of this compound exist in the literature, the urea moiety itself has been studied as a transition state mimic. In the context of enzyme inhibition, the geometry and hydrogen bonding capacity of the urea group can effectively replicate the tetrahedral intermediate of a catalyzed reaction, leading to potent inhibition. nih.gov Computational modeling of this mimicry provides insight into the electronic and steric factors that govern the interaction.
Kinetic Rate Constant Calculations
Computational chemistry provides a powerful lens for understanding the dynamics of chemical reactions, including the calculation of kinetic rate constants. For this compound, such calculations would offer profound insights into its reactivity, stability, and potential transformation pathways under various conditions. While specific experimental or computational kinetic studies for this compound are not prominently available in publicly accessible literature, the established methodologies for similar molecules, particularly urea and its derivatives, provide a clear framework for how such an investigation would be conducted.
The primary theoretical approach for calculating reaction rates from first principles is Transition State Theory (TST). quantumatk.comdtic.mil TST posits that the rate of a reaction is governed by the concentration of an activated complex (the transition state) in equilibrium with the reactants. The rate constant (k) can be determined by analyzing the energetic landscape of the reaction pathway, specifically the energy barrier, or activation energy (Ea), that must be overcome for reactants to transform into products. quantumatk.comdtic.mil
The calculation process typically involves several key steps rooted in quantum mechanics:
Molecular Geometry Optimization: The first step is to determine the lowest-energy three-dimensional structures of the reactants, products, and any intermediates. nih.gov
Transition State Searching: A search is conducted on the potential energy surface to locate the transition state, which is a first-order saddle point—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. quantumatk.comnih.gov
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Rate Constant Calculation: With the activation energy (the energy difference between the transition state and the reactants) and the vibrational frequencies, the kinetic rate constant can be calculated using the TST equation. quantumatk.com
Density Functional Theory (DFT) is a common and effective computational method used to perform these calculations, often with functionals like B3LYP, to model the electronic structure and determine the energies required. nih.govresearchgate.netrsc.org
For a molecule like (4-Aminocyclohexyl)urea, a key reaction of interest would be its hydrolysis—the cleavage of the urea C-N bond by water. Computational studies on the hydrolysis of urea itself have shown that this reaction can be modeled in detail to predict rate constants. For example, DFT calculations have been used to determine the activation free energy and subsequent rate constants for both neutral and alkaline hydrolysis pathways of urea, demonstrating the power of these methods to distinguish between different reaction mechanisms and their efficiencies. nih.gov
The data generated from such a computational study on this compound would typically be presented in a format that outlines the key energetic and kinetic parameters.
Table 1: Illustrative Data from a Hypothetical Kinetic Rate Constant Calculation for a Urea Derivative Reaction
This table represents the type of data that would be generated from a computational study on a reaction involving a urea derivative, based on methodologies found in the literature. The values are for illustrative purposes to show the parameters calculated.
| Reaction Step | Structure | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Calculated Rate Constant, k (s⁻¹) at 298.15 K |
| Reactants | Reactant Complex | 0.00 | - | - |
| Transition State | Transition State 1 | +35.5 | 35.5 | 2.5 x 10⁻¹³ |
| Intermediate | Intermediate Product | +5.2 | - | - |
| Products | Final Product Complex | -10.8 | - | - |
This type of detailed computational analysis allows researchers to predict reaction feasibility, understand controlling factors like pH or solvent effects, and elucidate complex reaction mechanisms without the need for direct experimental measurement, which can be difficult or impractical. nih.govacs.org By applying these established computational protocols to this compound, a comprehensive kinetic profile could be developed.
Applications in Chemical Biology and Research Probes
Utilization as Molecular Probes for Biological Systems
While specific studies employing (4-Aminocyclohexyl)urea (B12092680) dihydrochloride (B599025) as a molecular probe are not readily found in peer-reviewed literature, the structural components of the molecule suggest its potential utility in this area. The primary amine on the cyclohexane (B81311) ring offers a reactive handle for modification, allowing for the attachment of reporter groups such as fluorophores or biotin.
Dissecting Cellular Pathways
Urea-containing compounds can influence cellular pathways, and there is research into how cells respond to urea-induced stress. nih.gov However, specific research detailing the use of (4-Aminocyclohexyl)urea dihydrochloride to dissect cellular pathways is not currently available. In principle, a functionalized version of this compound could be used to probe pathways where urea (B33335) or amine recognition is important.
Investigating Protein Function
The urea functional group is a key pharmacophore in many enzyme inhibitors and receptor modulators due to its hydrogen bonding capabilities. nih.gov For instance, diarylureas are known to be potent kinase inhibitors. nih.gov While there is no specific data on this compound, its structural motifs are found in compounds that do interact with proteins. For example, the related compound N,N'-dicyclohexylurea is a known inhibitor of soluble epoxide hydrolase. wikipedia.org This suggests that this compound could be a starting point for developing probes to investigate the function of proteins that recognize urea or aminocyclohexyl groups.
Integration into Chemical Libraries for Screening
Chemical libraries are essential tools in drug discovery for identifying hit compounds. unc.edu The synthesis of diverse urea derivatives for inclusion in such libraries is a common practice in medicinal chemistry. researchgate.net Given its structure, this compound is a plausible candidate for inclusion in screening libraries aimed at identifying modulators of various biological targets. The aminocyclohexyl group provides a three-dimensional scaffold that can explore chemical space more effectively than simple linear molecules.
While general screening libraries containing diverse urea derivatives exist, specific and detailed research findings from the screening of libraries explicitly containing this compound are not publicly documented.
Conjugation Strategies for Functionalization
The primary amine of this compound is a versatile functional group for conjugation to other molecules, such as proteins, nucleic acids, or surfaces. Standard bioconjugation techniques can be employed for this purpose.
One common method is amidation , where the amine reacts with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) to form a stable amide bond. Another approach is reductive amination , where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced to a stable secondary amine. frontiersin.org
The urea functional group itself can be synthesized through the reaction of an amine with an isocyanate. nih.gov This chemistry could be used to attach the (4-aminocyclohexyl)urea moiety to other molecules bearing an isocyanate group. While these are standard conjugation methods, specific examples of their application to this compound for functionalization as a research probe are not detailed in the available literature. For instance, the formation of urea linkages can sometimes be an unintended side reaction to be avoided during other conjugation chemistries, such as the Curtius rearrangement. nih.gov
Future Research Directions and Emerging Areas
Advanced SAR Studies for Fine-tuning Biological Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity and selectivity of lead compounds. For (4-Aminocyclohexyl)urea (B12092680) dihydrochloride (B599025), future SAR investigations will be crucial in defining the structural requirements for potent and selective interactions with biological targets.
Systematic modifications of the cyclohexyl ring and the urea (B33335) moiety will be central to these studies. For instance, exploring different substitution patterns on the cyclohexyl ring could reveal key insights into how steric and electronic properties influence target binding. The urea functional group itself is a versatile hydrogen bond donor and acceptor, and its incorporation into various molecular scaffolds has been shown to enhance interactions with biological targets. nih.govmdpi.com
Advanced SAR studies could involve the synthesis of a library of analogues where the aminocyclohexyl group is replaced with other aliphatic or aromatic rings to probe the impact on activity. The goal of these studies would be to develop a comprehensive understanding of the pharmacophore, enabling the design of compounds with improved potency and reduced off-target effects.
Exploration of New Molecular Targets and Mechanisms
While the molecular targets of (4-Aminocyclohexyl)urea dihydrochloride may not be fully elucidated, the broader class of urea derivatives has been shown to interact with a wide range of biological targets, including enzymes and receptors. nih.gov Future research should aim to identify and validate novel molecular targets for this compound and its analogues.
One area of interest is the inhibition of enzymes such as soluble epoxide hydrolase (sEH), where urea-based inhibitors have demonstrated antihypertensive and anti-inflammatory properties. researchgate.net Screening this compound against a panel of such enzymes could uncover new therapeutic applications.
Additionally, the urea moiety is a key feature in many kinase inhibitors. nih.gov Investigating the potential of this compound to inhibit specific kinases involved in cancer or inflammatory diseases could open up new avenues for drug discovery. High-throughput screening campaigns followed by detailed mechanistic studies will be essential in this exploration.
The discovery of novel plant growth regulators with a urea scaffold also suggests that the potential applications of this compound could extend beyond human therapeutics into areas like agriculture. researchgate.net
Computational Design and Predictive Modeling for Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For this compound, these approaches can accelerate the design of next-generation analogues with enhanced properties.
Structure-based drug design, where the three-dimensional structure of a target protein is known, can be used to computationally dock this compound and its analogues into the active site. This allows for the prediction of binding modes and affinities, guiding the synthesis of more potent compounds.
In the absence of a known target structure, ligand-based methods such as quantitative structure-activity relationship (QSAR) modeling can be employed. By correlating the structural features of a series of analogues with their biological activity, predictive models can be built to guide the design of new compounds with improved activity.
Machine learning and artificial intelligence are also emerging as powerful tools in drug design. nih.gov These methods can be trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds, potentially identifying promising candidates for synthesis and testing.
Investigation of Solid-State Forms for Enhanced Research Properties
The solid-state properties of a compound, such as its crystal form (polymorphism), solubility, and stability, are critical for its development as a research tool and potential therapeutic agent. A systematic investigation into the solid-state forms of this compound could lead to the discovery of forms with enhanced properties.
Polymorph screening studies can identify different crystalline arrangements of the molecule, each of which may exhibit unique physical properties. Characterization techniques such as X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis would be employed to identify and characterize these forms.
The identification of a solid form with optimal aqueous solubility would be particularly beneficial for in vitro biological assays and could improve bioavailability in preclinical studies. researchgate.net Furthermore, understanding the solid-state stability of different forms under various conditions (e.g., temperature, humidity) is crucial for ensuring the reliability and reproducibility of research findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
